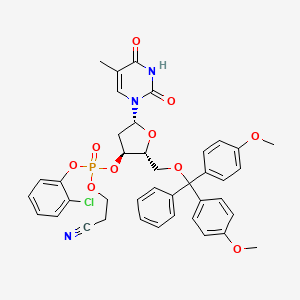
3'-Thymidylic acid, 5'-O-(bis(4-methoxyphenyl)phenylmethyl)-, 2-chlorophenyl 2-cyanoethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Thymidylic acid, 5’-O-(bis(4-methoxyphenyl)phenylmethyl)-, 2-chlorophenyl 2-cyanoethyl ester is a complex organic compound with the molecular formula C40H39ClN3O10P. It is known for its unique structure, which includes a thymidine moiety and various protective groups that enhance its stability and reactivity in synthetic applications .
Preparation Methods
The synthesis of 3’-Thymidylic acid, 5’-O-(bis(4-methoxyphenyl)phenylmethyl)-, 2-chlorophenyl 2-cyanoethyl ester involves multiple steps. The key steps include the protection of the thymidine hydroxyl groups with bis(4-methoxyphenyl)phenylmethyl groups and the esterification of the 3’-thymidylic acid with 2-chlorophenyl 2-cyanoethyl ester. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of ester groups to alcohols.
Scientific Research Applications
3’-Thymidylic acid, 5’-O-(bis(4-methoxyphenyl)phenylmethyl)-, 2-chlorophenyl 2-cyanoethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleotides and nucleosides, which are essential for studying DNA and RNA structures.
Biology: The compound is utilized in the development of oligonucleotide analogs for gene therapy and antisense technology.
Medicine: It plays a role in the design of antiviral and anticancer agents by serving as a precursor for active pharmaceutical ingredients.
Industry: The compound is employed in the production of diagnostic reagents and biochemical assays.
Mechanism of Action
The mechanism of action of 3’-Thymidylic acid, 5’-O-(bis(4-methoxyphenyl)phenylmethyl)-, 2-chlorophenyl 2-cyanoethyl ester involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis. The protective groups enhance its stability, allowing it to effectively participate in biochemical reactions. The compound can inhibit or modulate the activity of these enzymes, leading to therapeutic effects in antiviral and anticancer treatments .
Comparison with Similar Compounds
Similar compounds include other thymidine derivatives with different protective groups or ester functionalities. For example:
3’-Thymidylic acid, N-benzoyl-5’-O-(bis(4-methoxyphenyl)phenylmethyl)-P-(2-chlorophenyl)-2’-deoxycytidylyl-(3’->5’)-, 2-chlorophenyl 2-cyanoethyl ester: This compound has a similar structure but includes an additional deoxycytidine moiety.
3’-Thymidylic acid, 5’-O-(bis(4-methoxyphenyl)phenylmethyl)-, 2-chlorophenyl 2-cyanoethyl ester: This compound is unique due to its specific protective groups and ester functionalities, which provide distinct reactivity and stability profiles.
Properties
CAS No. |
80817-37-4 |
|---|---|
Molecular Formula |
C40H39ClN3O10P |
Molecular Weight |
788.2 g/mol |
IUPAC Name |
[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (2-chlorophenyl) 2-cyanoethyl phosphate |
InChI |
InChI=1S/C40H39ClN3O10P/c1-27-25-44(39(46)43-38(27)45)37-24-35(54-55(47,51-23-9-22-42)53-34-13-8-7-12-33(34)41)36(52-37)26-50-40(28-10-5-4-6-11-28,29-14-18-31(48-2)19-15-29)30-16-20-32(49-3)21-17-30/h4-8,10-21,25,35-37H,9,23-24,26H2,1-3H3,(H,43,45,46)/t35-,36+,37+,55?/m0/s1 |
InChI Key |
IJQNVUYRCQVJQH-JNTXQERPSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(OCCC#N)OC6=CC=CC=C6Cl |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(OCCC#N)OC6=CC=CC=C6Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















